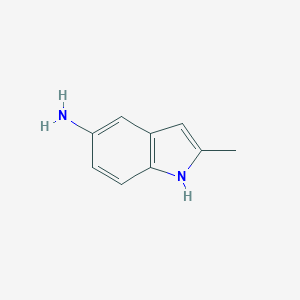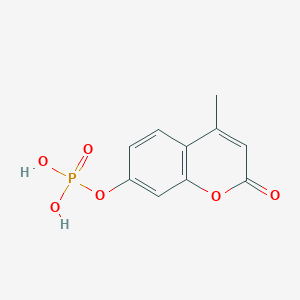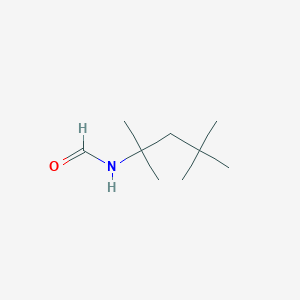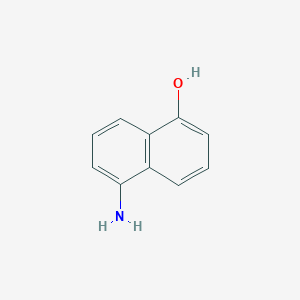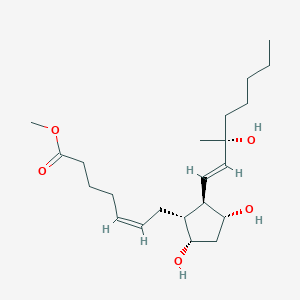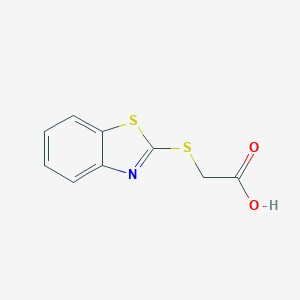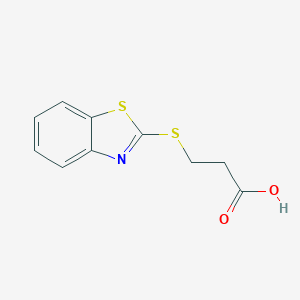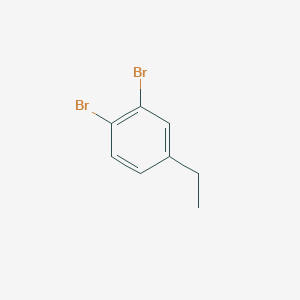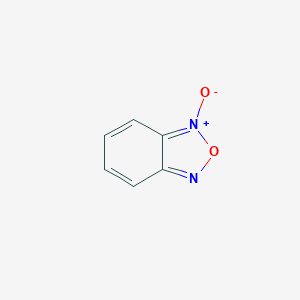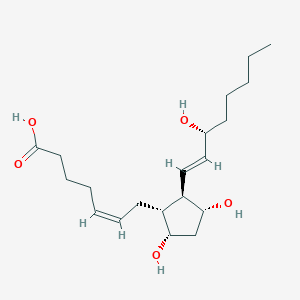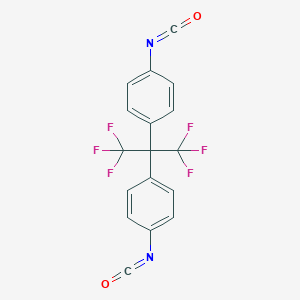
6-Methyl-2-(trifluoromethyl)quinoline
Vue d'ensemble
Description
6-Methyl-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C12H8F3NO2 . It is a derivative of quinoline, a class of compounds that are ubiquitous in synthetic and natural compounds used in medicinal, bioorganic, agrochemical, and industrial chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, often involves α,β-unsaturated aldehydes as versatile building blocks in organic synthesis . The development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods represents an urgent challenge .Molecular Structure Analysis
The molecular structure of this compound consists of a double ring structure and a heteroatom (N) in its molecules . This allows these compounds to be successfully employed in various transformations .Physical And Chemical Properties Analysis
This compound has a molecular weight of 211.18300, a density of 1.267g/cm3, and a boiling point of 248.7ºC at 760mmHg . The compound is solid at room temperature .Applications De Recherche Scientifique
1. Antimicrobial Activity
- 6-Methyl-2-(trifluoromethyl)quinoline derivatives have been synthesized and shown to possess significant antimicrobial activity. These compounds, such as substituted 1,2,3-triazoles, have been characterized and tested against various microbial organisms, demonstrating their potential in antimicrobial drug development (Holla et al., 2005).
2. Catalysis in Organic Synthesis
- Quinoline derivatives, including this compound, have been used as catalysts in the enantioselective hydrogenation of other quinolines. This process is crucial for synthesizing biologically active tetrahydroquinolines, highlighting its importance in organic synthesis (Wang et al., 2011).
3. Nonlinear Optical (NLO) Properties
- Studies on the electronic and NLO properties of quinoline-based derivatives, including those similar to this compound, reveal their potential applications in technology and material science. These properties are crucial for various technological applications, such as in the development of NLO materials (Khalid et al., 2019).
4. Bioimaging Applications
- Certain quinoline derivatives, structurally related to this compound, have been identified as suitable for bioimaging. Their ability to specifically target cellular structures like the Golgi apparatus in various cell lines demonstrates their potential in biological research and medical diagnostics (Chen et al., 2019).
5. Role in Chemical Synthesis
- This compound and similar compounds play a significant role in the synthesis of various organic molecules, including those with potential pharmacological activity. Their use in facilitating key chemical reactions underlines their importance in the field of synthetic chemistry (Reid & Runge, 1990).
6. Anticancer Research
- Research has explored the potential anticancer properties of quinoline derivatives. Studies focusing on the synthesis and evaluation of substituted quinolines, similar to this compound, have identified promising anti-breast cancer agents, highlighting their relevance in cancer research and therapy (Shi et al., 2008).
Safety and Hazards
The safety information for 2-Methyl-6-(trifluoromethyl)quinoline, a similar compound, indicates that it has hazard statements H302, H315, H319, H335, and precautionary statements P261 . These suggest that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
Quinoline derivatives have been known to interact with various enzymes and receptors, influencing numerous biological activities .
Mode of Action
It has been found that quinoline complexes can interact with dna mainly through intercalation . This interaction can lead to changes in the DNA structure, potentially affecting gene expression and cellular functions .
Biochemical Pathways
Quinoline derivatives have been associated with various biochemical pathways, including those involved in cell proliferation, apoptosis, motility, and cell invasion .
Pharmacokinetics
The compound has a molecular weight of 21118, a density of 1267g/cm3, and a boiling point of 2487ºC at 760mmHg . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
One study found that a quinoline complex induced apoptosis in mgc80-3 cells and caused cell arrest in the s phase .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Methyl-2-(trifluoromethyl)quinoline. For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of quinoline derivatives, is influenced by the reaction conditions, including temperature and the presence of a transition metal catalyst .
Analyse Biochimique
Biochemical Properties
6-Methyl-2-(trifluoromethyl)quinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity . Additionally, this compound can interact with proteins involved in cellular signaling pathways, influencing their function and activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. This compound has been observed to inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it may degrade under others, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . Its stability and degradation products need to be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement in metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. This compound can also influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of specific metabolites . Understanding these pathways is crucial for elucidating the overall impact of this compound on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound may also accumulate in specific cellular compartments, depending on its affinity for certain biomolecules . The distribution of this compound within tissues can influence its overall biological activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes . Understanding its subcellular localization is essential for elucidating the precise mechanisms through which this compound exerts its effects.
Propriétés
IUPAC Name |
6-methyl-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N/c1-7-2-4-9-8(6-7)3-5-10(15-9)11(12,13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLVKRXDCFWRLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379657 | |
| Record name | 6-methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1860-47-5 | |
| Record name | 6-Methyl-2-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1860-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



